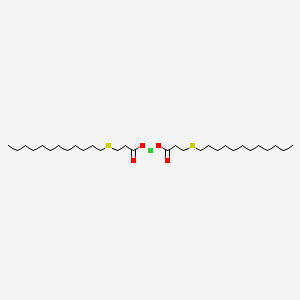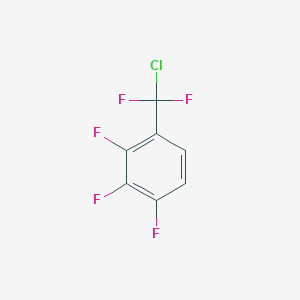![molecular formula C36H25ClCrN4Na2O7S+2 B13734315 Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B13734315.png)
Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid Blue 335 is a synthetic dye belonging to the class of acid dyes. It is primarily used in the textile industry for dyeing wool, silk, and nylon. The compound is known for its vibrant blue color and excellent lightfastness, making it a popular choice for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acid Blue 335 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods: In industrial settings, the production of Acid Blue 335 involves large-scale diazotization and coupling reactions. The process begins with the preparation of the diazonium salt from an aromatic amine, followed by its reaction with a coupling component in an acidic medium. The resulting dye is then purified and standardized for commercial use.
Types of Reactions:
Oxidation: Acid Blue 335 can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced under specific conditions, resulting in the formation of reduced derivatives.
Substitution: Acid Blue 335 can participate in substitution reactions, where one or more substituents on the aromatic ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduced Derivatives: Compounds with reduced functional groups.
Substituted Products: Derivatives with different substituents on the aromatic ring.
科学研究应用
Acid Blue 335 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Investigated for its potential use in medical diagnostics and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and coatings.
作用机制
The mechanism of action of Acid Blue 335 involves its interaction with specific molecular targets, leading to the desired effects. In biological systems, the dye binds to cellular components, allowing for visualization under a microscope. The molecular pathways involved in its action include binding to proteins and nucleic acids, facilitating the staining process.
相似化合物的比较
Acid Blue 9: Known for its high brilliancy and tinting strength, commonly used in food coloring and various industrial applications.
Acid Blue 25: Utilized in the textile industry and for photocatalytic decomposition studies.
Uniqueness of Acid Blue 335: Acid Blue 335 stands out due to its specific shade of blue, excellent lightfastness, and versatility in various applications. Its unique chemical structure allows for efficient binding to different substrates, making it a preferred choice in both industrial and research settings.
属性
分子式 |
C36H25ClCrN4Na2O7S+2 |
|---|---|
分子量 |
791.1 g/mol |
IUPAC 名称 |
disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O5S.C16H11ClN2O2.Cr.2Na/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;;/h1-11,23-24H,(H,25,26,27);1-9,20-21H;;;/q;;;2*+1 |
InChI 键 |
OXMRQWZNALNKNH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O.[Na+].[Na+].[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


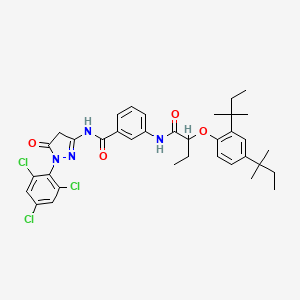
![(2-Benzoyloxy-2-cyanocyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxy-2-cyanocyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13734248.png)
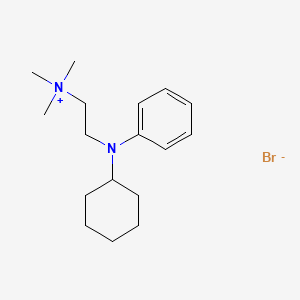
![N-[1-phenyl-3-piperidinopropyl]benzamide](/img/structure/B13734266.png)
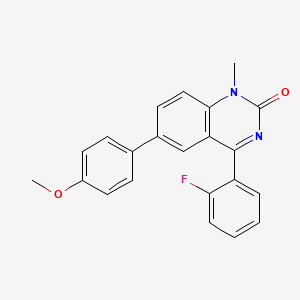
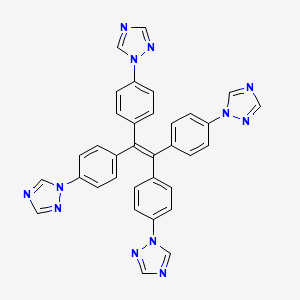



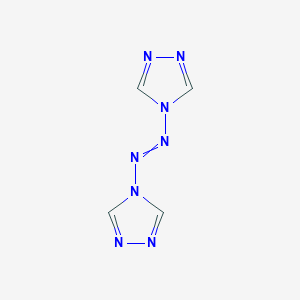
![(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B13734333.png)
